Quinoline-2-carboxylic acid

Catalog No.
S601570
CAS No.
93-10-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-2-carboxylic acid

CAS Number

93-10-7

Product Name

Quinoline-2-carboxylic acid

IUPAC Name

quinoline-2-carboxylic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)

InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

Solubility

14000 mg/L (at 25 °C)
0.08 M
14.0 mg/mL

Synonyms

2-Quinoline carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Results or Outcomes: Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

Application in Antibacterial Research

Scientific Field: Antibacterial Research

Summary of the Application: Quinoline scaffold has been used to develop antibacterial drugs. The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .

Methods of Application: Since 1962, 4-quinolone-3-carboxylic acid derivatives have been clinically used as antibacterial agents worldwide .

Results or Outcomes: Many quinoline derivatives are found to have applications as agrochemicals as well as use in the study of bio-organic and bio-organometallic processes .

Application in Antiprotozoal Research

Scientific Field: Antiprotozoal Research

Summary of the Application: 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .

Application in Antimalarial Research

Scientific Field: Antimalarial Research

Summary of the Application: Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs. Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Methods of Application: The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

Results or Outcomes: Quinoline has been found to have antimalarial activities .

Application in Antifungal Research

Scientific Field: Antifungal Research

Summary of the Application: Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N. It has been found to have antifungal activities .

Application in Anti-Inflammatory Research

Scientific Field: Anti-Inflammatory Research

Summary of the Application: Quinoline has been found to have anti-inflammatory activities .

Application in Agrochemical Research

Scientific Field: Agrochemical Research

Summary of the Application: Many quinoline derivatives are found to have applications as agrochemicals .

Application in Bio-Organic and Bio-Organometallic Processes

Scientific Field: Bio-Organic and Bio-Organometallic Processes

Summary of the Application: Quinoline derivatives are used in the study of bio-organic and bio-organometallic processes .

Application in Anticonvulsant Research

Scientific Field: Anticonvulsant Research

Summary of the Application: Quinoline has been found to have anticonvulsant activities .

  • Origin

    Quinoline-2-carboxylic acid can be found naturally as an endogenous metabolite []. Endogenous metabolites are substances produced by normal metabolic processes within an organism.

  • Significance

    Quinoline-2-carboxylic acid is a valuable research compound due to the presence of the quinoline ring structure, which is found in various biologically active molecules []. Researchers study quinoline-2-carboxylic acid to understand its properties and potential applications in drug discovery [].


Molecular Structure Analysis

  • Key features

    The molecule consists of a bicyclic aromatic ring system composed of a benzene ring fused with a pyridine ring. A carboxylic acid group (COOH) is attached to the second carbon atom of the quinoline ring [].

  • Notable aspects

    The planar aromatic ring structure and the presence of the carboxylic acid group contribute to the compound's chemical properties [].


Chemical Reactions Analysis

  • Synthesis

    There are various methods for the synthesis of quinoline-2-carboxylic acid documented in scientific literature. Due to safety considerations, specific reaction details are omitted here.

  • Other reactions

    Quinoline-2-carboxylic acid can undergo various reactions typical of carboxylic acids, such as esterification and amidation []. However, due to safety considerations, specific reaction details are omitted here.


Physical And Chemical Properties Analysis

  • Melting point: 229-231 °C [].
  • Boiling point: Decomposes above 300 °C [].
  • Solubility: Soluble in hot water, slightly soluble in cold water, soluble in organic solvents like ethanol, acetone, and dimethylformamide [].

Research on the specific mechanism of action of quinoline-2-carboxylic acid is ongoing. However, due to the presence of the quinoline ring structure, it has been shown to exhibit some biological activities [].

Physical Description

Solid

XLogP3

1.6

Melting Point

156 °C
156.0 °C
156°C

UNII

P90NWT719R

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-10-7

Wikipedia

Quinaldate
Quinaldic acid

General Manufacturing Information

2-Quinolinecarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

Explore Compound Types